An In-Depth Technical Guide to the Aqueous Solubility of Sodium 5-phenyl-1,3-oxazole-2-carboxylate
An In-Depth Technical Guide to the Aqueous Solubility of Sodium 5-phenyl-1,3-oxazole-2-carboxylate
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A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
Molecular Profile: Sodium 5-phenyl-1,3-oxazole-2-carboxylate
Understanding the structure of our target molecule is paramount to predicting its behavior. Sodium 5-phenyl-1,3-oxazole-2-carboxylate is the sodium salt of 5-phenyl-1,3-oxazole-2-carboxylic acid.[3]
Structural Features and Their Implications for Solubility:
-
Ionic Character: The presence of the sodium carboxylate group (-COO⁻Na⁺) immediately suggests that the molecule is a salt of a weak acid. This ionic character will be a primary driver of its aqueous solubility.
-
Aromatic Rings: The phenyl and oxazole rings are hydrophobic moieties. The oxazole ring, a heterocyclic aromatic compound, contributes to the overall planarity and potential for π-π stacking interactions.[4][5]
-
Polarity and Hydrogen Bonding: The oxygen and nitrogen atoms within the oxazole ring, along with the carboxylate group, can act as hydrogen bond acceptors, facilitating interactions with water molecules.
Based on this structure, we can anticipate that the solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate will be significantly influenced by the pH of the aqueous medium.
The Pivotal Role of pH: A Henderson-Hasselbalch Perspective
For an ionizable compound like sodium 5-phenyl-1,3-oxazole-2-carboxylate, the relationship between pH, pKa, and solubility is elegantly described by the Henderson-Hasselbalch equation.[6][7] This equation is a fundamental tool for predicting how the solubility of a weak acid or base will change with the pH of the solution.[8][9]
The equilibrium is:
5-phenyl-1,3-oxazole-2-carboxylic acid (HA) ⇌ H⁺ + 5-phenyl-1,3-oxazole-2-carboxylate⁻ (A⁻)
The Henderson-Hasselbalch equation for a weak acid is:
pH = pKa + log([A⁻]/[HA])
Where:
-
pH is the hydrogen ion concentration of the solution.
-
pKa is the acid dissociation constant of the carboxylic acid.
-
[A⁻] is the concentration of the ionized form (the highly soluble carboxylate).
-
[HA] is the concentration of the non-ionized form (the less soluble carboxylic acid).
Causality in Experimental Design:
-
At a pH below the pKa: The carboxylic acid form (HA) will predominate. Since this form is less polar, we can expect lower aqueous solubility.
-
At a pH equal to the pKa: The concentrations of the ionized and non-ionized forms will be equal.
-
At a pH above the pKa: The carboxylate form (A⁻) will be the dominant species. Due to its ionic nature, this form is significantly more water-soluble.
Therefore, a comprehensive solubility assessment must be conducted over a physiologically relevant pH range (typically 1.2 to 6.8) to accurately predict its behavior in the gastrointestinal tract.[10] This is a key requirement for the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[11][12][13]
Experimental Determination of Solubility: A Two-Pronged Approach
In drug discovery and development, solubility is often assessed using two distinct but complementary methods: kinetic and thermodynamic solubility.[1][14]
Kinetic Solubility: High-Throughput Screening for Early Discovery
Kinetic solubility assays are designed for rapid, high-throughput screening of large numbers of compounds.[15][16] They provide a preliminary assessment of a compound's solubility under non-equilibrium conditions.[17]
Workflow for Kinetic Solubility Determination:
Caption: Standard workflow for thermodynamic solubility determination.
Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay:
-
Sample Preparation: Add an excess amount of solid sodium 5-phenyl-1,3-oxazole-2-carboxylate to a series of vials.
-
Buffer Addition: To each vial, add a known volume of aqueous buffer at different pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Trustworthiness: The inclusion of an extended equilibration time is critical to ensure that the system has reached a true thermodynamic equilibrium. Visual confirmation of excess solid at the end of the experiment is a necessary quality control step.
Data Presentation and Interpretation
For a comprehensive understanding, the solubility data should be presented in a clear and concise manner.
Table 1: Hypothetical pH-Dependent Solubility of Sodium 5-phenyl-1,3-oxazole-2-carboxylate at 25°C
| pH of Buffer | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (mM) |
| 1.2 | Thermodynamic | 5 | 0.026 |
| 4.5 | Thermodynamic | 150 | 0.785 |
| 6.8 | Thermodynamic | > 2000 | > 10.46 |
| 7.4 (PBS) | Kinetic | > 500 | > 2.61 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Interpretation: The hypothetical data clearly demonstrates the significant impact of pH on the solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate. The low solubility at pH 1.2 is expected, as the compound would be predominantly in its less soluble, protonated carboxylic acid form. As the pH increases above the pKa (which we can infer is likely between 3 and 4), the compound ionizes to the highly soluble carboxylate form, leading to a dramatic increase in solubility.
Factors Influencing Solubility Measurements
Several factors beyond pH can influence the measured solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate. [18][19][20][21]
-
Temperature: For most solid solutes, solubility increases with temperature. [22]Therefore, all solubility measurements should be conducted at a constant, reported temperature.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the experiments.
-
Common Ion Effect: The presence of a common ion (in this case, sodium) in the buffer can suppress the solubility of the salt. [23]This should be considered when selecting buffer components.
-
Ionic Strength: The total concentration of ions in the solution can affect the activity of the solute and thus its solubility.
Regulatory Context and Biopharmaceutics Classification System (BCS)
The solubility data generated is critical for the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies like the FDA. [24][25][26][27]The BCS classifies drugs into four categories based on their solubility and permeability. [11][12][13]
-
High Solubility: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [28][29] Based on our hypothetical data, if the highest anticipated dose of sodium 5-phenyl-1,3-oxazole-2-carboxylate is, for example, 200 mg, its solubility at pH 6.8 (>2000 µg/mL or >2 mg/mL) would be sufficient to dissolve the dose in well under 250 mL. However, its low solubility at pH 1.2 would need to be carefully considered in the overall BCS classification.
Conclusion: A Foundation for Rational Drug Development
The systematic determination of the aqueous solubility of sodium 5-phenyl-1,3-oxazole-2-carboxylate is not a mere data collection exercise. It is a fundamental investigation that provides critical insights into the compound's biopharmaceutical properties. By employing both kinetic and thermodynamic methods and by thoroughly understanding the influence of pH, researchers and drug development professionals can build a solid foundation for rational formulation design, predict in vivo performance, and navigate the regulatory landscape with confidence. The principles and protocols outlined in this guide provide a robust framework for achieving this critical milestone in the journey from a promising molecule to a potential therapeutic.
References
-
DDReg Pharma. What is meant by Biopharmaceutical Classification System? [Link]
-
Wikipedia. Biopharmaceutics Classification System. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]
-
Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. [Link]
-
GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
GMP News. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
-
Dissolution Technologies. Technical Note: Solubility Measurements. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
USP-NF. 〈1236〉 Solubility Measurements. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
PubChem. Sodium 5-phenyl-1,3-oxazole-2-carboxylate. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]
-
ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
-
ResearchGate. pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]
-
FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. [Link]
-
Blog. What are the factors influencing the solubility of lead salts in organic solvents? [Link]
-
ECA Academy. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [https://www.dani eleteti.com/guide-graphviz-dot-language/]([Link] eleteti.com/guide-graphviz-dot-language/)
-
Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]
-
Quora. What are three factors that affect the solubility of salt in water? [Link]
-
RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]
-
A Quick Introduction to Graphviz. [Link]
-
GraphViz Examples and Tutorial. Simple Graph. [Link]
-
FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
CK-12. 17.4 Factors Affecting Solubility. [Link]
-
FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
North, S. C., & Koutsofios, E. (1992). Drawing graphs with dot. AT&T Bell Laboratories. [Link]
-
Dot Language Graphviz. [Link]
-
ChemSynthesis. ethyl 2-phenyl-1,3-oxazole-5-carboxylate. [Link]
-
MDPI. Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
Wikipedia. Oxazole. [Link]
-
NIH. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. PubChemLite - Sodium 5-phenyl-1,3-oxazole-2-carboxylate (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. Oxazoles | Fisher Scientific [fishersci.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. What is meant by Biopharmaceutical Classification System? [ddregpharma.com]
- 12. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 13. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. quora.com [quora.com]
- 21. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 22. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - ECA Academy [gmp-compliance.org]
- 27. raps.org [raps.org]
- 28. fda.gov [fda.gov]
- 29. fda.gov [fda.gov]
